molecular formula C21H23N3O2 B11376232 1-(4-methoxyphenyl)-4-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(4-methoxyphenyl)-4-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11376232
M. Wt: 349.4 g/mol
InChI Key: XAMFNQMZKVBLAZ-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-methoxyphenyl group and the propan-2-yl group through nucleophilic substitution reactions.

    Formation of the Pyrrolidin-2-One Ring: This step might involve cyclization reactions under specific conditions such as heating or using catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHOXYPHENYL)-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE: Known for its unique combination of functional groups.

    Other Benzodiazole Derivatives: Compounds like 1-(4-chlorophenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one, which might have similar but distinct pharmacological properties.

Uniqueness

The uniqueness of 1-(4-METHOXYPHENYL)-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE lies in its specific structural features, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C21H23N3O2/c1-14(2)24-19-7-5-4-6-18(19)22-21(24)15-12-20(25)23(13-15)16-8-10-17(26-3)11-9-16/h4-11,14-15H,12-13H2,1-3H3

InChI Key

XAMFNQMZKVBLAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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